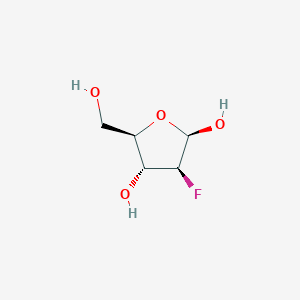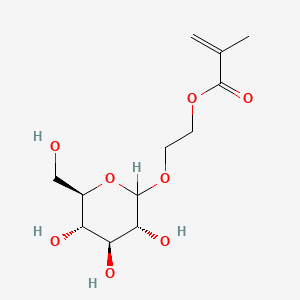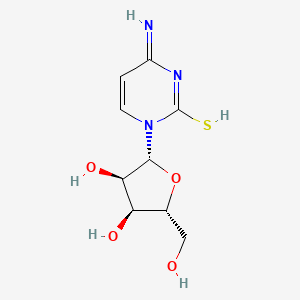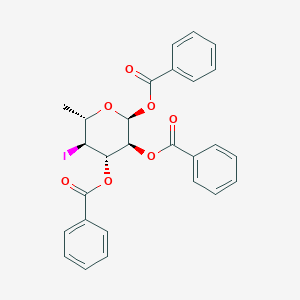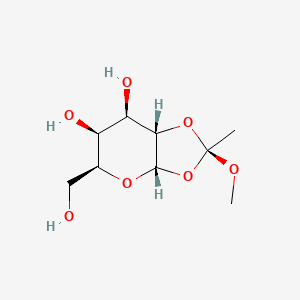![molecular formula C14H20NNaO5S B8082828 sodium;2-[2,6-diethyl-N-(methoxymethyl)anilino]-2-oxoethanesulfonate](/img/structure/B8082828.png)
sodium;2-[2,6-diethyl-N-(methoxymethyl)anilino]-2-oxoethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound identified as sodium;2-[2,6-diethyl-N-(methoxymethyl)anilino]-2-oxoethanesulfonate Gancaonin H . It is a naturally occurring isoflavanone with the chemical formula C25H24O6 . This compound is notable for its unique structure, which includes multiple hydroxyl groups and a chromen-4-one backbone .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Gancaonin H typically involves the use of various organic reactions to construct its complex structure. The synthetic route often starts with the formation of the chromen-4-one core, followed by the introduction of hydroxyl groups and other substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of Gancaonin H may involve large-scale organic synthesis techniques. These methods are designed to be cost-effective and efficient, ensuring that the compound can be produced in sufficient quantities for research and commercial applications. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to streamline the production process.
化学反応の分析
Types of Reactions
Gancaonin H undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in Gancaonin H can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-4-one core to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of Gancaonin H include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are typically optimized to achieve the desired transformations with high selectivity and yield.
Major Products
The major products formed from the reactions of Gancaonin H depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of Gancaonin H.
科学的研究の応用
Gancaonin H has a wide range of applications in scientific research, including:
Biology: Gancaonin H is investigated for its biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Research into the medicinal properties of Gancaonin H focuses on its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: In the industrial sector, Gancaonin H and its derivatives are explored for their potential use in the development of new materials, pharmaceuticals, and other products.
作用機序
The mechanism of action of Gancaonin H involves its interaction with various molecular targets and pathways. The hydroxyl groups in the molecule can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. Gancaonin H may also modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its biological activities.
類似化合物との比較
Similar Compounds
Similar compounds to Gancaonin H include other isoflavanones and flavonoids, such as:
- Genistein
- Daidzein
- Biochanin A
Uniqueness
Gancaonin H is unique due to its specific substitution pattern and the presence of multiple hydroxyl groups, which contribute to its distinct chemical and biological properties
特性
IUPAC Name |
sodium;2-[2,6-diethyl-N-(methoxymethyl)anilino]-2-oxoethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5S.Na/c1-4-11-7-6-8-12(5-2)14(11)15(10-20-3)13(16)9-21(17,18)19;/h6-8H,4-5,9-10H2,1-3H3,(H,17,18,19);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLRATMHMHJKHK-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N(COC)C(=O)CS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=CC=C1)CC)N(COC)C(=O)CS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20NNaO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
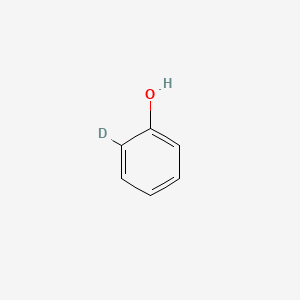
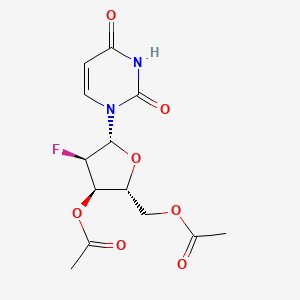
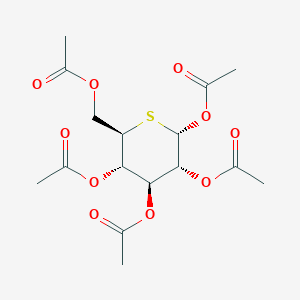
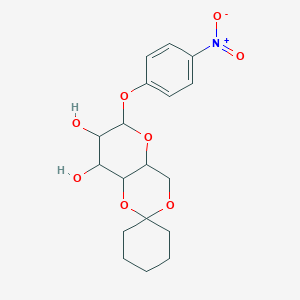
![(6Z)-6-(4-amino-1-tert-butyl-2H-pyrazolo[3,4-d]pyrimidin-3-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B8082780.png)

![2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B8082791.png)
